4-methyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
The compound with the identifier “4-methyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one” is a chemical entity listed in the PubChem database. This compound is utilized in various scientific and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one involves multiple steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Typically, the synthesis involves:
Initial Reactants: The process begins with the selection of appropriate starting materials.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired chemical transformations.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the required purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Reactants: Large quantities of starting materials are used.
Automated Systems: Automated systems control the reaction conditions to maintain consistency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled temperatures.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives.
Scientific Research Applications
4-methyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one is used in a wide range of scientific research applications, including:
Chemistry: It serves as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: The compound is used in biological studies to understand its effects on cellular processes.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its efficacy in treating various conditions.
Industry: this compound is used in industrial processes, including the manufacture of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-methyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: It binds to specific proteins or enzymes, altering their activity.
Pathway Modulation: The compound can modulate biochemical pathways, leading to changes in cellular processes.
Molecular Interactions: Its interactions at the molecular level result in various biological effects, depending on the context of its use.
Properties
IUPAC Name |
4-methyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-3-4-13-6-8-7(2)5-9(14)11-10(8)12-13/h5-6H,3-4H2,1-2H3,(H,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCBBQKLZAWUFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=CC(=O)N=C2N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=C2C(=CC(=O)N=C2N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.